molecular formula C16H18BrNO2S B2778970 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide CAS No. 1184422-06-7

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide

Cat. No.: B2778970
CAS No.: 1184422-06-7
M. Wt: 368.29
InChI Key: VVWCOLNRPDNRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom, an isopropyl group, and a benzyl group attached to a benzenesulfonamide core, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide typically involves the sulfonation of a brominated benzene derivative followed by the introduction of the isopropyl and benzyl groups. A common synthetic route includes:

    Bromination: Bromination of benzene to form bromobenzene.

    Sulfonation: Reaction of bromobenzene with sulfuric acid to introduce the sulfonamide group.

    Alkylation: Introduction of the isopropyl and benzyl groups through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the sulfonamide group.

    Reduction Products: Reduced forms of the sulfonamide group.

Scientific Research Applications

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new antibacterial agents.

    Biological Studies: Investigated for its potential effects on various biological pathways.

    Industrial Chemistry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide
  • 4-Fluoro-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide
  • 4-Iodo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide

Uniqueness

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-4-bromo-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-13(2)18(12-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWCOLNRPDNRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.